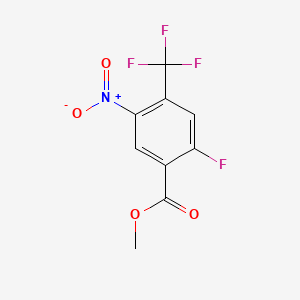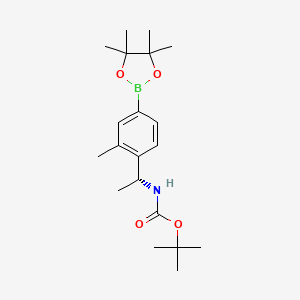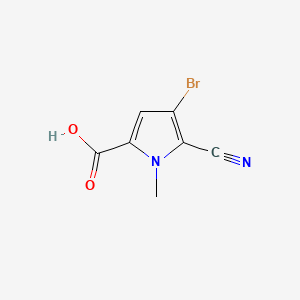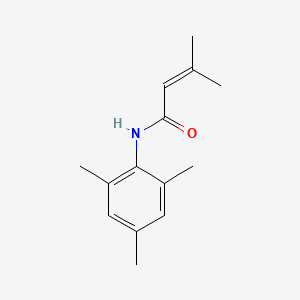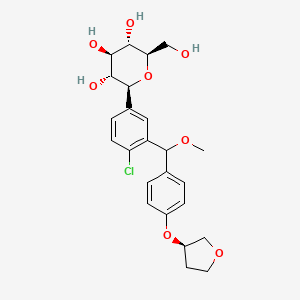
1,1'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) is a complex organic compound that features a fluorene core substituted with two triazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylfluorene, which is reacted with appropriate triazole precursors.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) can undergo various chemical reactions, including:
Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazole derivatives.
科学的研究の応用
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Chemical Sensors: It can be employed in the development of chemical sensors due to its ability to interact with various analytes.
作用機序
The mechanism of action of 1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) involves its interaction with specific molecular targets. The triazole rings can coordinate with metal ions, making the compound useful in catalysis and coordination chemistry. The fluorene core provides a rigid framework that enhances the compound’s stability and electronic properties .
類似化合物との比較
Similar Compounds
9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole): This compound is similar in structure but features carbazole rings instead of triazole rings.
2,7-Dibromo-9,9-dimethylfluorene: Another related compound, used as a precursor in various synthetic routes.
Uniqueness
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) is unique due to the presence of triazole rings, which impart distinct electronic and coordination properties. This makes it particularly valuable in applications requiring specific interactions with metal ions and other molecules .
特性
分子式 |
C19H16N6 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
1-[9,9-dimethyl-7-(1,2,4-triazol-1-yl)fluoren-2-yl]-1,2,4-triazole |
InChI |
InChI=1S/C19H16N6/c1-19(2)17-7-13(24-11-20-9-22-24)3-5-15(17)16-6-4-14(8-18(16)19)25-12-21-10-23-25/h3-12H,1-2H3 |
InChIキー |
UBNGHHIBMBKNHX-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)N3C=NC=N3)C4=C1C=C(C=C4)N5C=NC=N5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


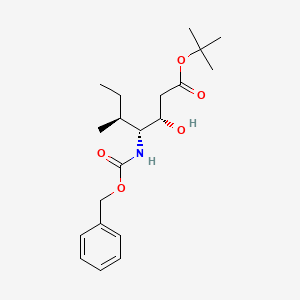
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
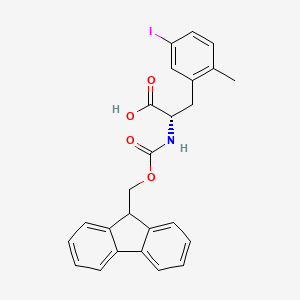
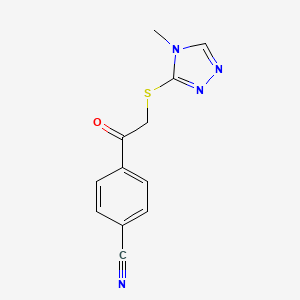
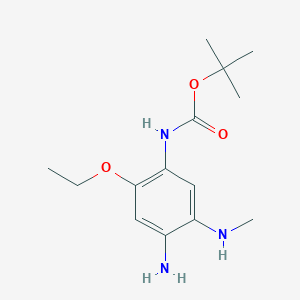
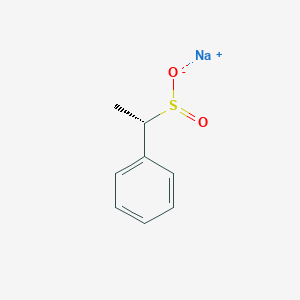
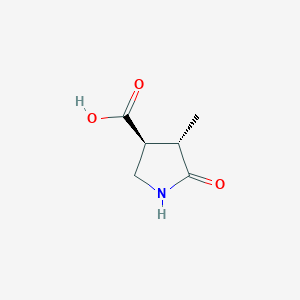
![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
